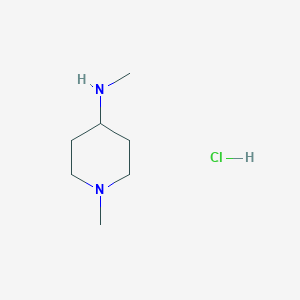
N,1-dimethyl-4-Piperidinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpiperidin-4-amine hydrochloride typically involves the reaction of N,N-dimethylamine with 4-piperidone. One common method includes the following steps:
Reaction with Dimethylamine Hydrochloride: N-(tert-Butoxycarbonyl)-4-piperidone is treated with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature for several days.
Acidic Workup: The reaction mixture is then treated with concentrated hydrochloric acid, followed by extraction with methylene chloride.
Industrial Production Methods: Industrial production of N,N-dimethylpiperidin-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N,N-dimethylpiperidin-4-amine N-oxide.
Reduction Products: Secondary amines.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethylpiperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N,N-dimethylpiperidin-4-amine hydrochloride involves its interaction with molecular targets such as NMDA receptors. It is believed to modulate the activity of these receptors by binding to specific sites, thereby influencing synaptic transmission and plasticity. This modulation can have various effects on neurological functions and is being explored for potential therapeutic applications .
Comparaison Avec Des Composés Similaires
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.
N,N-Dimethylpiperidine: Lacks the amine group at the 4-position, making it less reactive in certain chemical reactions.
Uniqueness: N,N-Dimethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate NMDA receptors sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H17ClN2 |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
N,1-dimethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-7-3-5-9(2)6-4-7;/h7-8H,3-6H2,1-2H3;1H |
Clé InChI |
FVKOJZFISSJDML-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


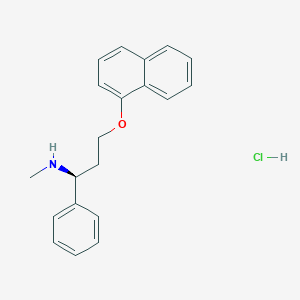
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)


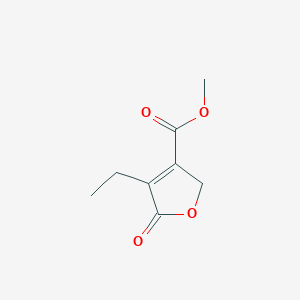
![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
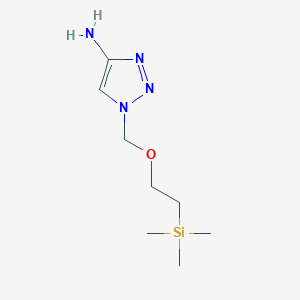
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
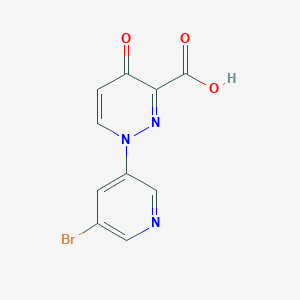
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
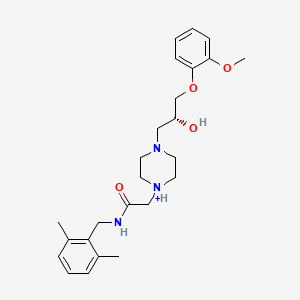
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)

